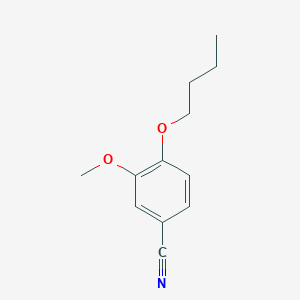

4-Butoxy-3-methoxybenzonitrile

説明

4-Butoxy-3-methoxybenzonitrile is a benzonitrile derivative characterized by a nitrile group (-C≡N) at the para position, a methoxy (-OCH₃) group at the meta position, and a butoxy (-OC₄H₉) substituent at the ortho position relative to the nitrile. This compound belongs to a class of benzonitrile derivatives widely utilized in pharmaceutical and agrochemical intermediates due to their versatility as synthetic building blocks .

特性

IUPAC Name |

4-butoxy-3-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-3-4-7-15-11-6-5-10(9-13)8-12(11)14-2/h5-6,8H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVWJLHIMNZHPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

4-Butoxy-3-methoxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-3-methoxybenzonitrile with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of 4-butoxy-3-methoxybenzonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.

化学反応の分析

Types of Reactions

4-Butoxy-3-methoxybenzonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The butoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used in polar aprotic solvents.

Major Products Formed

Oxidation: 4-Butoxy-3-methoxybenzoic acid.

Reduction: 4-Butoxy-3-methoxybenzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

4-Butoxy-3-methoxybenzonitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It can be used in the development of novel materials with specific properties.

Agriculture: It may be used in the synthesis of agrochemicals.

作用機序

The mechanism of action of 4-butoxy-3-methoxybenzonitrile depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex molecules. Its molecular targets and pathways are determined by the nature of the reactions it undergoes.

類似化合物との比較

4-Benzyloxy-3-methoxybenzonitrile

- Molecular Formula: C₁₅H₁₃NO₂

- Molecular Weight : 239.27 g/mol

- Key Features: Substituents: Benzyloxy (-OCH₂C₆H₅) at position 4, methoxy at position 3. Crystallography: Monoclinic crystal system (space group P2₁/c), with unit cell parameters a = 14.9434 Å, b = 9.5469 Å, c = 8.8522 Å, and β = 102.663° . Applications: Serves as a precursor for Schiff base ligands in coordination chemistry, enabling catalysis and materials science applications .

- Comparison: The benzyloxy group introduces aromatic bulk, enhancing steric hindrance compared to the aliphatic butoxy chain in 4-Butoxy-3-methoxybenzonitrile. This may reduce solubility in non-polar solvents but improve stability in crystalline phases .

4-Methoxy-3-nitrobenzonitrile

- Molecular Formula : C₈H₆N₂O₃

- Molecular Weight : 178.15 g/mol

- Key Features: Substituents: Nitro (-NO₂) at position 3, methoxy at position 4. Reactivity: The nitro group is strongly electron-withdrawing, activating the aromatic ring for electrophilic substitution at specific positions .

- Comparison :

4-Formyl-3-methoxybenzonitrile

- Molecular Formula: C₉H₇NO₂

- Molecular Weight : 161.16 g/mol

- Key Features :

- Comparison :

Simpler Benzonitrile Derivatives

- Examples: 4-Methoxybenzonitrile (C₈H₇NO), 3-Methoxybenzonitrile (C₈H₇NO).

- Comparison: The absence of a butoxy group reduces molecular weight and lipophilicity, making these derivatives more volatile and less suited for applications requiring sustained release or non-polar solvent compatibility .

Data Table: Structural and Functional Comparison

Key Research Findings

- Steric and Electronic Effects :

- Crystallographic Insights: 4-Benzyloxy-3-methoxybenzonitrile’s monoclinic structure highlights the role of bulky substituents in stabilizing crystal lattices, a property less pronounced in 4-Butoxy-3-methoxybenzonitrile due to its flexible aliphatic chain .

- Commercial Viability :

- 4-Butoxy-3-methoxybenzonitrile’s discontinued status underscores the preference for derivatives with simpler synthesis (e.g., 4-methoxybenzonitrile) or specialized reactivity (e.g., nitro/formyl analogues) .

生物活性

4-Butoxy-3-methoxybenzonitrile is an organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of 4-butoxy-3-methoxybenzonitrile can be described as follows:

- IUPAC Name : 4-butoxy-3-methoxybenzonitrile

- Molecular Formula : C13H15NO2

- Molecular Weight : 219.27 g/mol

The compound features a benzonitrile core substituted with a butoxy group at the para position and a methoxy group at the meta position, which may influence its biological properties.

Biological Activity Overview

Research into the biological activity of 4-butoxy-3-methoxybenzonitrile indicates several potential therapeutic applications. The following sections summarize key findings from diverse studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-butoxy-3-methoxybenzonitrile against various bacterial strains. For instance, a study demonstrated that this compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a candidate for antibiotic development.

| Bacterial Strain | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 | Effective against resistant strains |

| Escherichia coli | 64 | Moderate effectiveness |

| Pseudomonas aeruginosa | 128 | Limited activity |

Anti-inflammatory Effects

In vitro studies have shown that 4-butoxy-3-methoxybenzonitrile possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.

- Case Study : A study involving lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50%, indicating a strong anti-inflammatory effect.

The mechanism by which 4-butoxy-3-methoxybenzonitrile exerts its biological effects appears to involve interaction with specific cellular targets. Preliminary research suggests that it may modulate signaling pathways associated with inflammation and microbial resistance.

- Cytokine Modulation : The compound's ability to downregulate cytokine production suggests it may interfere with NF-kB signaling pathways.

- Membrane Disruption : Its hydrophobic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as other substituted benzonitriles, 4-butoxy-3-methoxybenzonitrile shows enhanced biological activity, particularly in terms of antimicrobial effectiveness and anti-inflammatory properties.

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| 4-Butoxy-3-methoxybenzonitrile | High | Moderate |

| 4-Methoxybenzonitrile | Moderate | Low |

| 2-Butylnitrobenzene | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。